6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

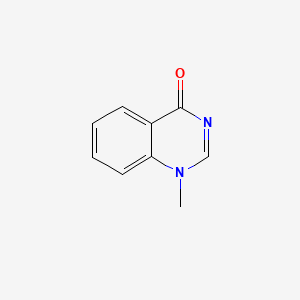

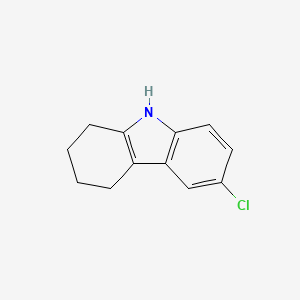

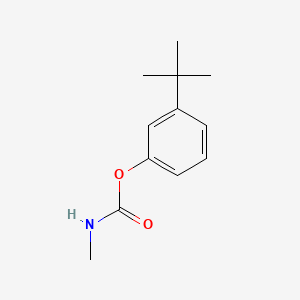

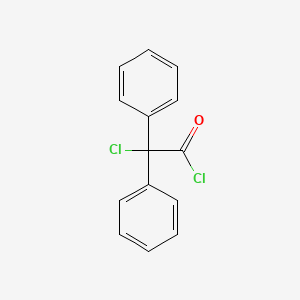

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (6-Cl-THCZ) is an aromatic heterocyclic compound belonging to the carbazole family. It is a derivative of carbazole, a nitrogen-containing heterocycle with a bicyclic structure containing two fused benzene rings. 6-Cl-THCZ has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. The compound has been found to have several interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Pharmacology: Antiviral Agents

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promise as antiviral agents . The carbazole nucleus is a significant scaffold in medicinal chemistry, and modifications to this core structure have yielded compounds with potential therapeutic applications against viruses that cause diseases like influenza, HIV/AIDS, and hepatitis.

Material Science: Electronic Materials

In material science, particularly in the development of electronic materials, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole plays a role as a building block for creating complex organic compounds . Its derivatives can be used in the synthesis of organic semiconductors, which are crucial for the fabrication of electronic devices like OLEDs and organic photovoltaics.

Chemical Synthesis: Catalysis

This compound serves as a catalyst and ligand precursor in various chemical synthesis processes . It is involved in the creation of heterocyclic compounds, which are essential in the development of new pharmaceuticals and agrochemicals.

Biochemistry: Protein Interaction Studies

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives are used to study protein interactions, particularly in the context of neurodegenerative diseases like Huntington’s disease . By inhibiting specific enzymes, these compounds can help understand the biochemical pathways involved in disease progression.

Environmental Science: Antibacterial Agents

Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole have been identified as potential antibacterial agents . Their ability to inhibit bacterial growth makes them candidates for environmental decontamination and the treatment of bacterial infections.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is utilized in chromatographic and spectroscopic methods for the analysis of complex mixtures . Its properties allow for the separation and identification of various substances, which is critical in pharmaceutical quality control and environmental testing.

Industrial Applications: Pharmaceutical Intermediates

The industrial applications of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole include its use as an intermediate in the synthesis of more complex pharmaceutical compounds . Its versatility in chemical reactions makes it valuable for large-scale production processes.

Neurological Research: Sirtuin Inhibition

In neurological research, this compound’s derivatives are explored for their role in sirtuin inhibition, which is significant in aging and neurodegeneration studies . By modulating the activity of sirtuins, researchers can gain insights into the mechanisms of aging and develop potential therapies for age-related diseases.

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the enzyme SirT1 . SirT1 is involved in controlling the removal of abnormal proteins, such as the huntingtin protein .

Mode of Action

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole interacts with its target, SirT1, by blocking its activity . This results in an increase in the removal of the abnormal huntingtin protein .

Biochemical Pathways

The biochemical pathway affected by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves the deacetylation of proteins. Specifically, it inhibits the deacetylation of the p53 protein . This could potentially lead to downstream effects such as the regulation of cell cycle and apoptosis.

Pharmacokinetics

It is described as a potent, cell-permeable, and metabolically stable compound , which suggests good bioavailability.

Result of Action

The molecular and cellular effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole’s action involve the increased removal of abnormal proteins, such as the huntingtin protein . This leads to a reduction in the levels of these proteins in brain cells .

Propriétés

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQPGJXOHSTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315950 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

36684-65-8 | |

| Record name | 36684-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?

A1: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.

Q2: How does selisistat inhibit SIRT1?

A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.

Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?

A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].

Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?

A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].

Q5: Has selisistat shown efficacy in other disease models?

A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].

Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?

A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].

Q7: Has the interaction of selisistat with other proteins been investigated?

A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.

Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?

A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)